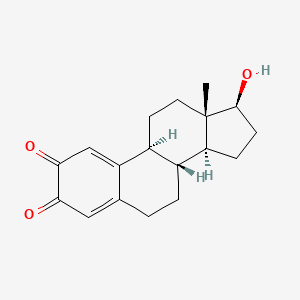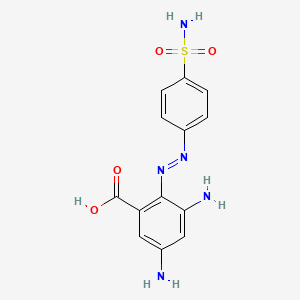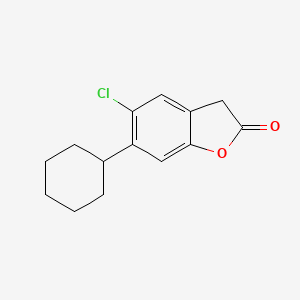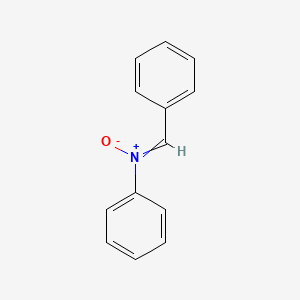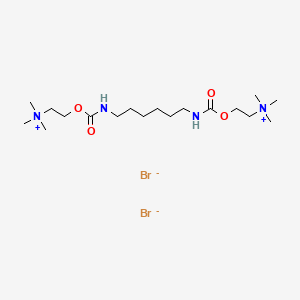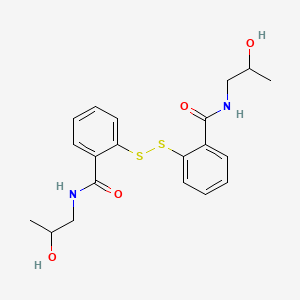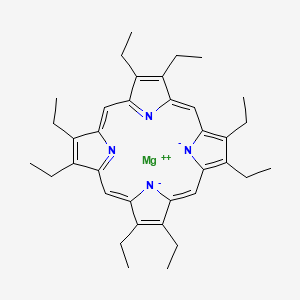
MgOEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MgOEP, also known as magnesium oxide nanoparticles, has gained increasing attention in scientific research due to its unique properties and potential applications in various fields. MgOEP is a type of inorganic nanoparticle that has a high surface area to volume ratio, which makes it an attractive material for use in catalysis, drug delivery, and biomedical applications.
Mécanisme D'action
The mechanism of action of MgOEP is not fully understood, but it is believed to involve the interaction between the MgOEP and biological molecules, such as proteins and enzymes. MgOEP has a high surface area to volume ratio, which allows it to interact with biological molecules and affect their function. MgOEP has been shown to inhibit the activity of enzymes involved in various metabolic pathways, which may contribute to its antibacterial and anticancer properties.
Biochemical and Physiological Effects
MgOEP has been shown to have various biochemical and physiological effects, including antibacterial and anticancer properties. MgOEP has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. MgOEP has also been shown to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MgOEP in lab experiments include its high surface area to volume ratio, which allows for increased interaction with biological molecules, and its potential applications in various fields, including catalysis, drug delivery, and biomedical applications. The limitations of using MgOEP in lab experiments include the potential toxicity of the nanoparticles and the need for further research to fully understand their mechanism of action.
Orientations Futures
There are several future directions for the research of MgOEP, including the development of new synthesis methods, the investigation of their potential applications in catalysis, drug delivery, and biomedical applications, and the study of their mechanism of action. Further research is needed to fully understand the potential of MgOEP and to develop safe and effective applications for their use.
Méthodes De Synthèse
The synthesis of MgOEP involves the use of a variety of methods, including precipitation, sol-gel, and hydrothermal methods. The most commonly used method for synthesizing MgOEP is the precipitation method, which involves mixing a MgOEP salt with a base to produce the MgOEP oxide nanoparticles. The sol-gel method involves the use of a precursor solution that is mixed with a solvent to produce a gel, which is then dried and calcined to produce the MgOEP. The hydrothermal method involves the use of high-pressure and high-temperature conditions to produce the MgOEP.
Applications De Recherche Scientifique
MgOEP has potential applications in various fields, including catalysis, drug delivery, and biomedical applications. In catalysis, MgOEP has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of organic compounds and the reduction of pollutants. In drug delivery, MgOEP has been shown to have a high loading capacity for drugs and can be used to deliver drugs to specific target sites in the body. In biomedical applications, MgOEP has been shown to have antibacterial and anticancer properties and can be used as a potential therapeutic agent.
Propriétés
IUPAC Name |
magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQTHMQVIWHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44MgN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20910-35-4 |
Source


|
| Record name | Magnesium octaethylporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

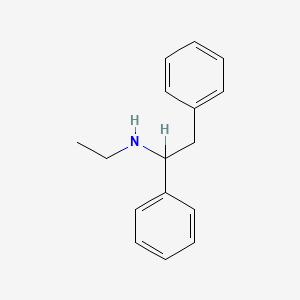
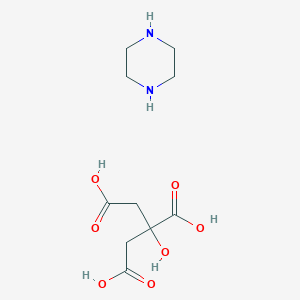
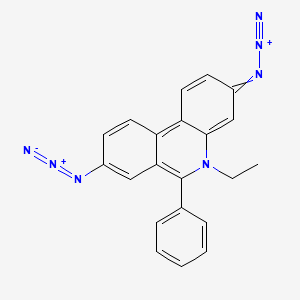



![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)
